molecular formula C4H4N4O4 B3355433 3-Methyl-1,4-dinitropyrazole CAS No. 62563-09-1

3-Methyl-1,4-dinitropyrazole

Cat. No.: B3355433
CAS No.: 62563-09-1
M. Wt: 172.1 g/mol
InChI Key: TZMOJNIVOCPMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,4-dinitropyrazole is a nitrogen-rich heterocyclic compound that belongs to the class of dinitropyrazoles. These compounds are known for their high energy density and are often explored for their potential applications in energetic materials. The presence of nitro groups in the pyrazole ring enhances its energetic properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1,4-dinitropyrazole can be synthesized starting from 3-nitropyrazole. The synthesis involves nitration and methylation steps. The nitration of 3-nitropyrazole is typically carried out using a nitrating mixture, such as a combination of nitric acid and sulfuric acid, under controlled temperature conditions. The methylation is then achieved using methylating agents like dimethyl carbonate in the presence of a base such as anhydrous potassium carbonate .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reaction temperature, time, and molar ratios of reactants are carefully controlled to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-dinitropyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1,4-dinitropyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-dinitropyrazole involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s energetic properties are attributed to the release of a significant amount of energy upon decomposition, primarily forming nitrogen gas .

Comparison with Similar Compounds

  • 3,4-Dinitropyrazole
  • 1,3-Dinitropyrazole
  • 3,5-Dinitropyrazole

Comparison: 3-Methyl-1,4-dinitropyrazole is unique due to the presence of a methyl group at the 3-position, which influences its reactivity and stability. Compared to its isomers, it exhibits different thermal stability and sensitivity properties. For instance, 3,4-dinitropyrazole and 1,3-dinitropyrazole have higher densities and different melting and decomposition points .

Properties

IUPAC Name

3-methyl-1,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-3-4(7(9)10)2-6(5-3)8(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMOJNIVOCPMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398441
Record name 3-methyl-1,4-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62563-09-1
Record name 3-methyl-1,4-dinitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4-dinitropyrazole
Reactant of Route 2
3-Methyl-1,4-dinitropyrazole
Reactant of Route 3
Reactant of Route 3
3-Methyl-1,4-dinitropyrazole
Reactant of Route 4
Reactant of Route 4
3-Methyl-1,4-dinitropyrazole
Reactant of Route 5
3-Methyl-1,4-dinitropyrazole
Reactant of Route 6
Reactant of Route 6
3-Methyl-1,4-dinitropyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.